Ethyl 2-cyanobutanoate
Overview
Description
Ethyl 2-cyano-4-butanoate is a chemical compound that has been the subject of various studies due to its utility in organic synthesis and potential applications in pharmaceuticals. It serves as an important intermediate in the synthesis of various compounds, including chiral synthons for drugs like atorvastatin, a cholesterol-lowering medication .
Synthesis Analysis
The synthesis of ethyl 2-cyano-4-butanoate and its derivatives has been explored through different methods. One approach involves the Ru-mediated coupling reaction between α,β-unsaturated acetals and cyanoacetate, which yields ethyl 2-cyano-3-alkoxypent-2-enoates in moderate yields . Another method includes the catalytic hydrogenation of ethyl 2-amino-2-difluoromethyl-4-cyanobutanoate or its Schiff base, which can selectively produce a diamine or form five or six-membered ring heterocycles . Additionally, enzymatic synthesis has been employed to produce both enantiomers of ethyl 4-cyano-3-hydroxybutanoate with high enantiomeric excess and yield, using whole cells of specific bacterial strains .
Molecular Structure Analysis
The molecular structure of ethyl 2-cyano-4-butanoate derivatives has been characterized using various techniques. X-ray crystallography has been used to determine the structure of ethyl 2-cyano-3-alkoxypent-2-enoates, revealing structural distortion due to steric hindrance . Similarly, the structure of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate has been elucidated, showing the existence of the compound in the solid state as the enamine tautomer .
Chemical Reactions Analysis
The reactivity of ethyl 2-cyano-4-butanoate has been explored in various chemical reactions. For instance, Michael addition of nucleophiles to ethyl 4,4,4-trichloro-2-cyano-2-butenoate has been used to synthesize 3-substituted ethyl 4,4,4-trichloro-2-cyanobutanoates with high stereoselectivity . The compound has also been involved in the formation of Schiff bases, which can be selectively reduced under heterogeneous catalysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 2-cyano-4-butanoate derivatives are influenced by their molecular structure. For example, the presence of the cyano group and its orientation relative to other substituents affects the compound's crystal packing and hydrogen bonding interactions . The enantiomers of related compounds, such as ethyl 2-methylbutanoate, have been studied for their distribution in wine and their organoleptic impact, demonstrating the importance of chirality in the sensory properties of these molecules .
Scientific Research Applications
Catalytic Hydrogenation and Heterocycle Formation
Ethyl 2-cyanobutanoate undergoes selective reduction under heterogeneous catalysis, leading to the formation of various products including a diamine and heterocycles with five or six members. This selectivity is heavily dependent on the catalyst type used (Jingyang Zhu et al., 2005).
Synthesis of Substituted Ethyl Cyanobutanoates
The compound serves as a precursor in the synthesis of several substituted ethyl cyanobutanoates, achieved through Michael addition reactions. These syntheses yield products with good to excellent yields and high stereoselectivity (F. Gaudemar-Bardone & M. Mladenova, 1990).
Role in Wine Aroma
Ethyl 2-cyanobutanoate derivatives, such as ethyl 2-hydroxy-3-methylbutanoate, have been studied for their chemical and sensory characteristics in wines. These studies focus on enantiomeric distribution and sensory impact, although their concentrations in wines are typically below the detection threshold for significant aroma modulation (Marine Gammacurta et al., 2018).
Use in Synthesizing Psychotropic Compounds
Ethyl 2-cyanobutanoate is also a precursor in the synthesis of psychotropic substances. It undergoes reactions leading to compounds like benzo[h]quinazolines and other derivatives, showcasing its utility in pharmaceutical chemistry (N. P. Grigoryan et al., 2011).
Enzymatic Synthesis Applications
The compound has been used in enzymatic synthesis studies, particularly in the creation of chiral compounds such as ethyl (R)-4-chloro-3-hydroxybutanoate. These studies demonstrate its role in biocatalytic processes, emphasizing its importance in producing optically pure compounds (Hiroaki Yamamoto et al., 2002).
Impact on Wine Volatile Compounds
Further investigations into ethyl 2-cyanobutanoate derivatives like ethyl 2-methylbutanoate have revealed their role in the distribution and perception of wine aromas. These studies focus on enantiomeric forms and their sensory attributes, contributing to our understanding of wine flavor chemistry (G. Lytra et al., 2014).
Safety And Hazards
Ethyl 2-cyanobutanoate is classified as a combustible liquid . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . It should be kept away from heat/sparks/open flames/hot surfaces . In case of fire, CO2, dry chemical, or foam should be used for extinction .
properties
IUPAC Name |
ethyl 2-cyanobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-3-6(5-8)7(9)10-4-2/h6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCISHUHNFYJJDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80277197 | |
Record name | ethyl 2-cyanobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80277197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-cyanobutanoate | |
CAS RN |
1619-58-5 | |
Record name | Butanoic acid, 2-cyano-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1619-58-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethyl 2-cyanobutanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001619585 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1619-58-5 | |
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Record name | ethyl 2-cyanobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80277197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-cyanobutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Ethyl 2-cyanobutanoate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HC5NP58RS6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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